Cerulomycin

Description

Historical Context and Initial Discovery of Caerulomycins

The story of Cerulomycin began in 1959 with the isolation of Caerulomycin A from the bacterium Streptomyces caeruleus. researchgate.netresearchgate.netmdpi.com This discovery marked the first identification of a natural product belonging to the caerulomycin family. researchgate.netresearchgate.net Initially noted for its antibiotic properties, the unique 2,2'-bipyridine (B1663995) core of Caerulomycin A set it apart and sparked further investigation into its chemical and biological characteristics. researchgate.netscbt.com Over the years, numerous other caerulomycin analogs have been discovered, expanding this family of natural products. researchgate.net

Natural Sources and Producing Microorganisms of this compound

This compound and its derivatives are secondary metabolites produced by various microorganisms, primarily from the actinomycetes group. researchgate.netnih.gov These compounds have been isolated from both terrestrial and marine environments, highlighting the broad distribution of their producing organisms. researchgate.netscirp.org

The original source of Caerulomycin A was a strain of Streptomyces caeruleus isolated in Canada. uniscience.co.krnih.gov This terrestrial actinomycete was found to produce the antibiotic in submerged cultures. nih.govcdnsciencepub.com Subsequent studies on S. caeruleus have led to the isolation of other related compounds, such as Caerulomycin B, C, and D, particularly when the culture medium is supplemented with precursors like L-tryptophan. scirp.orgresearchgate.netcdnsciencepub.com The biosynthesis of caerulomycins in this organism has been a subject of research, with studies tracing the incorporation of precursors like picolinic acid and glycerol. researchgate.net

More recently, the marine environment has emerged as a rich source of novel bioactive compounds, including new caerulomycins. scirp.org A significant producing microorganism identified is the marine-derived actinomycete Actinoalloteichus cyanogriseus. scirp.orgebi.ac.uk Strains of this bacterium, isolated from marine invertebrates and seashore environments, have been shown to produce Caerulomycin A and a variety of other analogs, including Caerulomycins F through K. researchgate.netscirp.orgebi.ac.uk The discovery of these compounds from a marine source underscores the potential of marine microorganisms as a reservoir for novel natural products. scirp.org

Isolation from Streptomyces caeruleus

Structural Classifications within 2,2'-Bipyridine Natural Products

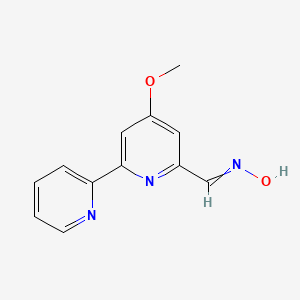

This compound belongs to the 2,2'-bipyridine family of natural products, which are characterized by a core structure of two pyridine (B92270) rings linked at the 2 and 2' positions. chemsrc.comnih.gov This structural motif is a key determinant of their biological activity. chemmethod.com

The 2,2'-bipyridine scaffold is a versatile chelating ligand, capable of forming stable complexes with various metal ions. nih.govmedchemexpress.com This property is believed to contribute to the biological effects of these compounds. chemmethod.comfrontiersin.org The caerulomycins are distinguished by substitutions on this bipyridine core. For instance, Caerulomycin A is specifically 4-methoxy-2,2'-bipyridyl-6-(E)-aldoxime. researchgate.net Other natural products in this class include the collismycins, which also share the 2,2'-bipyridine core but differ in their substitution patterns. chemsrc.comdntb.gov.ua

The table below provides an overview of some key compounds within this structural class.

| Compound Name | Core Structure | Key Substituents |

| Caerulomycin A | 2,2'-Bipyridine | 4-methoxy, 6-(E)-aldoxime researchgate.net |

| Caerulomycin B | 2,2'-Bipyridine | 3-hydroxy-4-methoxy, 6-(E)-aldoxime cdnsciencepub.com |

| Caerulomycin C | 2,2'-Bipyridine | 3,4-dimethoxy, 6-(E)-aldoxime cdnsciencepub.com |

| Caerulomycin D | 2,2'-Bipyridine | Glycosidic derivative of 3,4-dihydroxy-2,2'-dipyridyl-6-(E)-aldoxime researchgate.net |

| Collismycins | 2,2'-Bipyridine | Differing substitution patterns from caerulomycins chemsrc.com |

Overview of this compound's Significance in Biomedical Research

This compound has demonstrated a broad spectrum of biological activities, making it a compound of significant interest in biomedical research. scbt.comontosight.ai Its potential applications span from antimicrobial to immunomodulatory and anticancer activities. researchgate.netontosight.ai

Initially recognized for its antifungal and antibiotic properties, research has revealed that Caerulomycin A can also act as a potent immunosuppressive agent. medchemexpress.complos.org It has been shown to inhibit the function of T cells and B cells, which are key components of the adaptive immune system. researchgate.netplos.org This has led to investigations into its potential use in preventing organ transplant rejection and in treating autoimmune diseases. researchgate.netresearchgate.net

Furthermore, various caerulomycin derivatives have exhibited cytotoxic effects against a range of cancer cell lines. ebi.ac.uk The ability of the 2,2'-bipyridine structure to chelate metal ions is thought to play a role in its anticancer and antimicrobial mechanisms. chemmethod.comfrontiersin.org The diverse bioactivities of the caerulomycins continue to drive research into their mechanisms of action and potential therapeutic applications. researchgate.netontosight.ai

Structure

3D Structure

Properties

Molecular Formula |

C12H11N3O2 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3 |

InChI Key |

JCTRJRHLGOKMCF-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |

Canonical SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

caerulomycin cerulomycin |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Cerulomycin and Analogues

Total Synthesis Methodologies for Caerulomycin

The total synthesis of cerulomycin and its naturally occurring analogues has been accomplished through various strategic approaches. These methodologies often involve the clever construction and functionalization of the core pyridine (B92270) rings, employing both classical and modern synthetic reactions.

A key strategy in the total synthesis of caerulomycin C involves the use of halogen dance reactions to strategically introduce functional groups onto the pyridine ring. figshare.comnih.gov This type of reaction, also known as base-catalyzed halogen migration, allows for the rearrangement of halogen atoms on an aromatic ring to positions that might be otherwise difficult to access directly. figshare.comnih.gov In the synthesis of caerulomycin C, a sequence of 1,2-, 1,3-, and 1,4-halogen dance reactions were instrumental in achieving the required substitution pattern on the pyridine core. figshare.comnih.gov This approach highlights the utility of halogen dance reactions in the synthesis of highly substituted pyridines, providing a powerful tool for constructing complex natural products. figshare.comnih.gov The first synthesis of caerulomycin C was reported from 3,4-dimethoxypyridine (B108619) and involved key steps such as metalation, transmetalation, aromatic cross-coupling, and halogen migration. nih.gov

While many synthetic approaches to pyridine-containing compounds rely on transition-metal catalysis, there is a growing interest in developing metal-free alternatives to avoid potential contamination of the final products, which is a significant concern in medicinal chemistry. mdpi.combeilstein-journals.org Recent advancements have demonstrated the potential of organocatalysis and other metal-free methods for the functionalization of pyridine rings. beilstein-journals.orgnih.govrsc.orgmdpi.comnih.gov For instance, metal-free C-H functionalization of pyridines has emerged as a powerful strategy. These methods, which can include radical reactions and the use of activating groups, offer pathways to introduce various substituents onto the pyridine core without the need for transition metals. Although a complete total synthesis of this compound using exclusively metal-free catalysis has not been explicitly detailed in the reviewed literature, the development of these methods for pyridine functionalization provides a clear direction for future, more sustainable synthetic routes to this compound and its analogues. mdpi.comrsc.org

The assembly of the this compound scaffold and its analogues involves a variety of key reaction sequences. The total synthesis of caerulomycin K, for example, was achieved in just three steps by leveraging recent advancements in C-H activation of N-heterocycles. This synthesis showcases a departure from routes that require highly pre-functionalized starting materials.

Key reaction sequences employed in the synthesis of cerulomycins include:

Metalation and Cross-Coupling: The first synthesis of caerulomycin C utilized metalation of a pyridine ring followed by cross-coupling reactions to build the bipyridine structure. nih.gov

C-H Activation/Functionalization: The synthesis of caerulomycin K effectively used Minisci-type chemistry for ortho-functionalization of the pyridine ring. This radical-based approach allows for the direct introduction of functional groups, streamlining the synthetic sequence.

Condensation and Cyclization: The final step in the synthesis of caerulomycin K involved the condensation of an aldehyde intermediate with hydroxylamine (B1172632) to form the characteristic aldoxime group. Other syntheses have employed cyclization reactions to form the heterocyclic rings present in the final molecule. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov

Methylation: The introduction of methoxy (B1213986) groups is a common feature in this compound analogues. This is typically achieved through methylation reactions at various stages of the synthesis.

Amination and Amidation: The synthesis of various heterocyclic compounds often involves amination and amidation steps to introduce nitrogen-containing functional groups. capes.gov.br

The table below summarizes some of the key reactions used in the synthesis of this compound analogues.

| Reaction Type | Description | Example Application in this compound Synthesis |

| Halogen Dance | Rearrangement of a halogen on an aromatic ring catalyzed by a base. | Utilized in the total synthesis of Caerulomycin C to achieve the correct substitution pattern on the pyridine ring. figshare.comnih.gov |

| C-H Activation | Direct functionalization of a carbon-hydrogen bond. | Employed in the first total synthesis of Caerulomycin K via Minisci-type chemistry. |

| Cross-Coupling | A reaction where two fragments are joined together with the aid of a metal catalyst. | Used in the synthesis of Caerulomycin C to form the 2,2'-bipyridine (B1663995) core. nih.gov |

| Condensation | A reaction where two molecules combine to form a larger molecule, with the loss of a small molecule such as water. | Formation of the aldoxime in the final step of the Caerulomycin K synthesis. |

| Cyclization | A reaction that results in the formation of a ring structure. | Employed in various strategies to construct the heterocyclic core of this compound and its analogues. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov |

Metal-Free Catalysis in Key Synthetic Steps

Design and Development of this compound Analogues and Derivatives

The promising biological activities of this compound have spurred the design and synthesis of a wide range of analogues and derivatives. These efforts aim to explore the structure-activity relationship (SAR) of this class of compounds, leading to the identification of molecules with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of naturally occurring caerulomycins, such as B and C, has been a significant focus of research. Caerulomycin B and C are 2,2'-dipyridyl derivatives that have been isolated from Streptomyces caeruleus. researchgate.net The first synthesis of caerulomycin B and a new synthesis of caerulomycin C were reported, providing access to these compounds for further biological study. researchgate.netacs.org These syntheses often start from functionalized pyridine precursors and employ strategic cross-coupling reactions to construct the central bipyridine core. The development of synthetic routes to these derivatives has been crucial for confirming their structures and enabling more detailed investigations into their biological properties. researchgate.netacs.org The synthesis of Caerulomycin E has also been reported, further expanding the library of synthetically accessible natural analogues. acs.org

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. digitellinc.comnih.govnih.govrsdjournal.orgmdpi.com For this compound and its analogues, SAR studies have provided valuable insights into the structural features required for their biological activities, including immunosuppressive, cytotoxic, antifungal, and antibacterial effects. researchgate.netresearchgate.netscirp.orgresearchgate.net

Key findings from SAR studies of this compound analogues include:

The 2,2'-Bipyridine Core: This structural motif is a common feature in many biologically active natural products and is considered essential for the activity of caerulomycins. researchgate.netresearchgate.net

The Aldoxime Group: The aldoxime functional group at the 6-position of the pyridine ring is believed to be important for the antimicrobial properties of some caerulomycins. researchgate.net

Substitution on the Pyridine Rings: The nature and position of substituents on the pyridine rings significantly influence the biological activity. For example, the presence of methoxy groups, as seen in caerulomycin C (3,4-dimethoxy), affects the compound's properties. researchgate.net

Glycosylation: The synthesis of caerulomycin glycosides has been explored, and these derivatives have shown interesting selectivity against certain cancer cell lines with reduced toxicity to normal cells, suggesting that the sugar moiety can modulate the biological profile. researchgate.net

Immunosuppressive Activity: this compound A has been identified as a potent immunosuppressive agent. researchgate.net SAR studies on analogues could help in delineating the specific structural requirements for this activity, potentially leading to the development of new immunosuppressive drugs with improved therapeutic indices. capes.gov.brresearchgate.net

The table below summarizes the reported biological activities of some this compound analogues.

| Compound | Key Structural Features | Reported Biological Activity |

| Caerulomycin A | 4-methoxy-2,2'-dipyridyl-6-(E)-aldoxime | Antifungal, Antibacterial, Immunosuppressive, Cytotoxic researchgate.netscirp.orgresearchgate.net |

| Caerulomycin B | 3-hydroxy-4-methoxy-2,2'-dipyridyl-6-(E)-aldoxime | Antibiotic researchgate.net |

| Caerulomycin C | 3,4-dimethoxy-2,2'-dipyridyl-6-(E)-aldoxime | Antibiotic researchgate.net |

| Caerulomycin Glycosides | Caerulomycin core with a sugar moiety | Selective cytotoxicity against HCT-116 cancer cells researchgate.net |

Exploration of Structural Modifications for Bioactivity Enhancement

The inherent biological activities of this compound, a natural product featuring a distinct 2,2′-bipyridine core, have spurred considerable research into the synthesis and evaluation of its analogues to enhance its therapeutic potential. researchgate.net These efforts have primarily focused on elucidating the structure-activity relationships (SAR) to identify key structural motifs responsible for its cytotoxic, immunosuppressive, and antifungal effects, and to develop derivatives with improved potency and selectivity. researchgate.netbiomedres.us

Systematic modifications of the this compound scaffold have been explored, leading to the generation of a library of analogues. These modifications have targeted various positions on the 2,2'-bipyridine core, as well as the substituents attached to it. The evaluation of these analogues against a panel of human tumor cell lines has provided valuable insights into the structural requirements for cytotoxic activity. researchgate.net

For instance, a study involving a series of natural and semi-synthetic caerulomycins revealed that specific substitutions significantly influence their cytotoxic profiles. The cytotoxicities of these caerulomycin analogues were assayed against a panel of human tumor cell lines, providing critical data for understanding their therapeutic potential. researchgate.net

The investigation into these analogues has highlighted that even minor structural changes can lead to significant differences in biological activity. This underscores the importance of the 2,2′-bipyridine scaffold as a template for designing novel bioactive compounds. valencelabs.com The exploration of these structural modifications continues to be a promising avenue for the development of new therapeutic agents based on the this compound framework.

Table 1: Cytotoxic Activity of Selected this compound Analogues

The following table summarizes the cytotoxic activities of selected this compound analogues against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound | Modification | Cell Line | IC₅₀ (µM) |

| Caerulomycin A | Parent Compound | HCT-116 | >40 |

| HL-60 | 12.35 | ||

| K562 | 10.21 | ||

| Analogue 2 | Demethylation at C4 | HCT-116 | 8.54 |

| HL-60 | 6.73 | ||

| Analogue 5 | Hydroxylation at C4' | K562 | 7.89 |

| Analogue 13 | Altered side chain | HCT-116 | 9.87 |

| Analogue 18 | Different glycosylation | HL-60 | 5.42 |

| Analogue 27 | Modified oxime group | HCT-116 | 6.91 |

| Analogue 39 | Novel glycoside | HCT-116 | 5.23 |

| L-02 (normal cells) | >40 |

Data sourced from studies on the cytotoxicity of caerulomycins. researchgate.net

The results indicate that modifications such as demethylation, hydroxylation, and alterations in the glycosidic moiety can lead to enhanced cytotoxic activity compared to the parent compound, Caerulomycin A. researchgate.net Notably, analogue 39, a novel caerulomycin glycoside, exhibited potent and selective activity against the HCT-116 colon cancer cell line while showing low toxicity to normal human liver cells (L-02), suggesting its potential as a lead compound for further development. researchgate.net

Biological Activities and Mechanistic Investigations of Cerulomycin

Immunomodulatory Activities of Cerulomycin A

This compound A (CaeA), a bipyridyl antibiotic produced by various Actinomycete species, has demonstrated significant immunomodulatory properties. researchgate.netresearchgate.net Its activities are centered on the regulation of T cell subsets, particularly the induction of regulatory T cells, which are crucial for maintaining immune homeostasis and peripheral tolerance. nih.govnih.gov Research indicates that CaeA's immunosuppressive functions may position it as a potential therapeutic agent for autoimmune diseases. nih.govnih.gov

A key aspect of this compound A's immunomodulatory effect is its ability to induce the generation and expansion of regulatory T cells (Tregs). nih.gov Studies have shown that CaeA substantially upregulates the population of Tregs, identified by the increased frequency of CD4+ Foxp3+ cells. nih.govnih.gov Tregs play a critical role in controlling immune responses and preventing autoimmunity. nih.gov The capacity of CaeA to enhance the Treg pool is a novel finding that underscores its potential in immunotherapy. nih.gov In experimental models of autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, CaeA was found to suppress disease symptoms by inducing the expansion of Tregs while reducing the pool of inflammatory Th1 and Th17 cells. researchgate.netresearchgate.net This induction of Tregs is a central mechanism through which CaeA exerts its immunosuppressive effects. researchgate.net

This compound A actively modulates the Transforming Growth Factor-β (TGF-β)-Smad3 signaling pathway, which is essential for the differentiation of Tregs. nih.gov Research demonstrates that CaeA enhances TGF-β-mediated Smad3 phosphorylation in activated CD4 T cells. nih.gov This finding is significant because TGF-β signaling is a primary driver for the lineage commitment of Tregs. nih.gov

The mechanism involves a direct enhancement of the Smad3 cascade. The generation of Tregs facilitated by CaeA is entirely dependent on Smad3 activity. nih.gov This was confirmed in studies where the use of a Smad3 inhibitor, SIS3, led to a significant reduction in CaeA-induced Foxp3+ cells, verifying the pathway's importance. nih.gov Furthermore, CaeA can neutralize the inhibitory effects of other cytokines on this pathway, thereby rescuing and promoting the generation of Tregs. nih.gov

In conjunction with promoting TGF-β signaling, this compound A actively suppresses the Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathway. nih.govmedchemexpress.comglpbio.com IFN-γ is known to negatively regulate the generation of Tregs. nih.gov CaeA counteracts this by interfering with IFN-γ-induced STAT1 signaling. nih.govnih.gov

The specific mechanism involves the augmentation of Suppressor of Cytokine Signaling 1 (SOCS1) expression. nih.gov SOCS1 is a known inhibitor of the STAT1 pathway. By enhancing SOCS1, CaeA effectively dampens the signals that would otherwise inhibit Treg formation. nih.gov Additionally, IFN-γ can induce the expression of Smad7, a negative regulator of TGF-β-mediated Smad3 signaling. nih.gov CaeA was found to suppress this IFN-γ-induced Smad7 expression, further protecting the TGF-β/Smad3 pathway and ensuring the successful generation of Tregs. nih.gov This dual action of enhancing pro-Treg signaling while suppressing anti-Treg pathways highlights a sophisticated mechanism of action. nih.govnih.gov

| Signaling Pathway | Key Molecules | Effect of this compound A | Resulting Immunological Outcome | Source |

|---|---|---|---|---|

| TGF-β-Smad3 | TGF-β, Smad3 | Enhances TGF-β-induced phosphorylation of Smad3 | Promotes differentiation and generation of Regulatory T cells (Tregs) | nih.gov |

| IFN-γ-STAT1 | IFN-γ, STAT1, SOCS1, Smad7 | Suppresses STAT1 phosphorylation by augmenting SOCS1 expression; Inhibits IFN-γ-induced Smad7 expression | Prevents the inhibition of Treg generation and protects the TGF-β/Smad3 pathway | nih.govnih.gov |

This compound A demonstrates a significant ability to suppress T cell activation and proliferation. researchgate.net It has been shown to inhibit the function of T cells by arresting them at the G1 phase of the cell cycle. researchgate.net This inhibitory action occurs without inducing apoptosis (programmed cell death) at concentrations effective for T cell retardation. researchgate.net In addition to halting proliferation, CaeA also suppresses the secretion of key pro-inflammatory cytokines, such as IFN-γ, from activated T cells. researchgate.net This direct inhibition of T cell effector functions is a core component of its immunosuppressive activity. researchgate.net

Crucially, CaeA significantly inhibits the Mixed Lymphocyte Reaction (MLR). researchgate.net The MLR is an in vitro assay that measures the proliferation of T cells when lymphocytes from two genetically different individuals are co-cultured, simulating an allogeneic immune reaction. sanquin.orgrevvity.com The potent inhibition of the MLR by CaeA indicates its ability to suppress T cell responses to allogeneic stimuli, a key process in transplant rejection. researchgate.net

The mechanism of action of this compound A is distinct from that of established immunosuppressants like calcineurin inhibitors (e.g., Cyclosporine, Tacrolimus). mdpi.comnih.gov Calcineurin inhibitors function by forming a complex with intracellular proteins called immunophilins. mdpi.comnih.gov This complex then binds to and inhibits calcineurin, a phosphatase. mdpi.comnih.gov The inhibition of calcineurin prevents the activation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor necessary for the expression of Interleukin-2 (IL-2) and other cytokines that drive T cell proliferation and activation. mdpi.comnih.gov

In contrast, this compound A does not target the calcineurin-NFAT pathway. Its primary mechanism involves the dual modulation of the TGF-β-Smad3 and IFN-γ-STAT1 signaling pathways to promote the expansion of regulatory T cells. nih.govnih.gov Furthermore, some research suggests that CaeA exerts its immunosuppressive effect by targeting iron, and this effect is reversible. researchgate.net This iron chelation approach is a fundamentally different strategy for selectively suppressing the immune system compared to the enzymatic inhibition characteristic of calcineurin inhibitors. researchgate.net

| Feature | This compound A | Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus) | Source |

|---|---|---|---|

| Primary Target Pathway | TGF-β/Smad3 and IFN-γ/STAT1 signaling | Calcineurin-NFAT-IL-2 signaling | nih.govnih.govmdpi.comnih.gov |

| Key Molecular Action | Enhances Smad3 phosphorylation; Suppresses STAT1 phosphorylation via SOCS1 | Inhibits calcineurin phosphatase activity | nih.govnih.gov |

| Effect on Regulatory T cells (Tregs) | Induces and expands the Treg population | Primary action is inhibition of T-helper cell activation | nih.govnih.gov |

| Other Proposed Mechanisms | Iron chelation | Inhibition of T suppressor and T cytotoxic cells | researchgate.netnih.gov |

Alleviation of Autoimmune Disease Symptoms (e.g., Experimental Autoimmune Encephalomyelitis)

This compound A (CaeA) has demonstrated potential in mitigating the symptoms of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis (MS). researchgate.net EAE is characterized by inflammatory demyelinating lesions in the central nervous system and often involves relapses due to the generation of memory T cells. researchgate.net

Research has shown that CaeA can suppress the differentiation of Th1 and Th17 cells, which are known to exacerbate EAE. researchgate.netresearchgate.net Concurrently, it enhances the generation of regulatory T cells (Tregs) that help to suppress the disease. researchgate.netresearchgate.net Imaging studies have confirmed that CaeA can lead to the regression of clinical symptoms in EAE. researchgate.netresearchgate.net This immunosuppressive activity is linked to its ability to deplete cellular iron content, a mechanism that preferentially affects rapidly proliferating immune cells that have a high iron requirement. researchgate.net

Antimicrobial Activities of this compound

This compound exhibits a broad range of antimicrobial activities, which have been documented against various fungi, bacteria, and amoeba. researchgate.net

Antifungal Spectrum (e.g., Candida albicans)

This compound has been recognized for its antifungal properties, with notable activity against Candida albicans. researchgate.net This yeast is a common cause of opportunistic infections in humans. The antifungal action of this compound and its derivatives has been a subject of interest in the development of new therapeutic agents.

Antibacterial Properties (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

The compound has also shown antibacterial efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Specific examples of susceptible bacteria include Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.net Its ability to inhibit the growth of these bacteria highlights its potential as a broad-spectrum antibacterial agent.

Anti-amoebic Activity (e.g., Entamoeba histolytica)

This compound has demonstrated significant in vitro and in vivo activity against Entamoeba histolytica, the parasite responsible for amoebiasis. nih.gov Studies have determined the minimum inhibitory concentrations (MIC) of this compound against different cultures of E. histolytica. nih.gov

| Entamoeba histolytica Culture | Minimum Inhibition Concentration (µg/ml) |

| Polyxenic | 7.5 |

| Axenic | 15.6 |

| Monoxenic | 60 |

In animal models, this compound was effective in treating both intestinal and extraintestinal amoebiasis. nih.gov It was found to be slightly more effective than metronidazole (B1676534) against the lumen forms of E. histolytica. nih.gov

Investigating the Role of the Aldoxime Functional Group in Antimicrobial Activity

Preliminary studies suggest that the antimicrobial activity of this compound is not primarily due to the metal-chelating properties of its 2,2'-bipyridine (B1663995) core. researchgate.net Instead, the aldoxime functional group is believed to play a more direct role in its antimicrobial mechanism. researchgate.net

Cytotoxic and Antitumor Activities of this compound

This compound A (CaeA) has shown promising antitumor activities against a variety of cancer cell lines. nih.govnih.gov It has been identified as a dual-targeting anticancer agent that inhibits both tubulin polymerization and topoisomerase I activity. nih.govnih.gov This dual mechanism contributes to its ability to inhibit cell viability and growth in cancer cells, often with low cytotoxicity to normal cells. nih.govnih.gov

Research has demonstrated that CaeA can inhibit the growth of various cancer cell lines with IC50 values in the low micromolar range. nih.gov

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | 0.85 - 5.60 |

| H1299 | Lung Cancer | 0.85 - 5.60 |

| HepG2 | Liver Cancer | 0.85 - 5.60 |

| HT29 | Colon Cancer | 0.85 - 5.60 |

| HL-60 | Lymphoblast | 0.85 - 5.60 |

| M624 | Melanoma | 0.85 - 5.60 |

Furthermore, CaeA has been shown to be effective against paclitaxel-resistant cancer cells and can act synergistically with paclitaxel (B517696) to reduce cancer cell colony formation. nih.govnih.gov In vivo studies using nude mice inoculated with tumor cells have confirmed that CaeA can reduce tumor size and weight with no noticeable side effects. nih.govnih.gov

Efficacy Against Human Tumor Cell Lines (e.g., HL-60, K562, KB, A549, HCT-116)

This compound A has demonstrated cytotoxic effects against various human tumor cell lines. researchgate.net Initial reports in 2011 highlighted its activity against the HL-60 (promyelocytic leukemia), K562 (chronic myelogenous leukemia), KB (oral carcinoma), and A549 (lung carcinoma) cell lines. researchgate.net Subsequent studies have expanded on these findings, evaluating a range of this compound derivatives against a panel of human tumor cells, including HCT-116 (colorectal carcinoma). researchgate.netresearchgate.net

Research involving a series of this compound analogues (compounds 1–42) revealed that several compounds, including this compound A (1), B (2), and others (5, 13, 18, 27, and 39), exhibited moderate to strong cytotoxicity. researchgate.netresearchgate.net The half-maximal inhibitory concentration (IC50) values for these compounds against the tested tumor cells ranged from 0.1 to 50 μM. researchgate.netresearchgate.net The A549 cell line, a widely used model for non-small cell lung cancer research, originates from hypotriploid alveolar basal epithelial cells taken from a 58-year-old Caucasian male. cytosurge.com The HL-60 and K562 cell lines are both of leukemic origin and show differing sensitivities to certain cytotoxic agents. nih.govresearchgate.net

Table 1: Cytotoxicity of Selected this compound Analogues Against Human Tumor Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound A (1) | HL-60, K562, KB, A549 | Data reported, specific values not detailed in source researchgate.net |

| Analogue 2 | HCT-116, HL-60 | Showed cytotoxicity researchgate.net |

| Analogue 39 | HCT-116 | Showed cytotoxicity researchgate.net |

| Cyanogriside G (3) | HCT-116, HL-60 | Showed cytotoxicity researchgate.net |

| Cyanogriside H (4) | K562 | Showed cytotoxicity researchgate.net |

Note: This table is based on available data from the provided text and does not represent a comprehensive list of all tested compounds or cell lines.

Selective Cytotoxicity of this compound Glycosides

A notable finding in the study of this compound derivatives is the selective cytotoxicity exhibited by its glycoside forms. researchgate.net Specifically, this compound glycosides, such as compounds 29, 31, and 39, have demonstrated effective selectivity against the HCT-116 human colon cancer cell line. researchgate.netresearchgate.net

This selectivity is particularly significant because these glycosides showed low toxicity to the normal human liver cell line, L-02. researchgate.netresearchgate.net This differential activity suggests that the glycoside derivatives of this compound could be promising lead compounds for the development of antitumor drugs with a potentially favorable therapeutic window. researchgate.netresearchgate.net The synthesis of various glycoside derivatives, including O-glycosides and MeON-neoglycosides, is a key area of research for evaluating structure-activity relationships and optimizing anticancer activity. d-nb.infonih.gov The unique structures of these naturally occurring alkaloids, characterized by a 2,2′-bipyridine nucleus, have attracted considerable interest from both chemists and biologists for their potential in drug discovery. researchgate.netresearchgate.net

Mechanisms of Action, Including Intracellular Iron Depletion

The biological activity of this compound A is linked to its ability to induce intracellular iron depletion. researchgate.net This effect is achieved through a dual mechanism: reducing the uptake of iron by cells and increasing its release. researchgate.netresearchgate.net Iron is a critical element for rapidly proliferating cells, including tumor cells, making iron chelation a rational approach for selectively targeting these cells. researchgate.netmdpi.com

The immunosuppressive effects of this compound A are also attributed to this iron-depleting mechanism. researchgate.netresearchgate.net By targeting cellular iron, this compound A can inhibit the proliferation of T-cells. researchgate.net The process of iron release from cells like macrophages can be stimulated by proteins such as ceruloplasmin, which has ferroxidase activity, converting Fe2+ to Fe3+. nih.govnih.gov This process is essential for loading iron onto transferrin for transport. nih.govnih.gov this compound's interference with cellular iron homeostasis appears central to its cytotoxic and immunosuppressive functions. researchgate.netresearchgate.net

Induction of Cell Cycle Arrest

This compound A has been shown to cause cell cycle arrest, a key mechanism contributing to its antiproliferative effects. researchgate.netresearchgate.net The compound was found to inhibit T-cell function at the G1 phase of the cell cycle. researchgate.net

The mechanisms underlying this cell cycle arrest are multifaceted and involve several key cellular targets: researchgate.netresearchgate.net

Inhibition of Ribonucleotide Reductase (RNR): this compound A inhibits this enzyme, which is responsible for catalyzing the rate-limiting step in DNA synthesis. researchgate.netresearchgate.net

Stimulation of MAPK Signaling Pathways: It activates MAPKs (mitogen-activated protein kinases), which are crucial in regulating cell growth and proliferation. researchgate.netresearchgate.net

Targeting Cell Cycle Control Molecules: The compound affects key regulators of the cell cycle, including cyclin D1, cyclin-dependent kinase 4 (cdk4), and the inhibitor p21(CIP1/WAF1). researchgate.netresearchgate.net

The induction of cell cycle arrest is a common mechanism for many anticancer agents. jmb.or.krmdpi.com For instance, other compounds can induce G1 arrest by upregulating p53 and p21, which in turn inhibits cyclin/CDK complexes. jmb.or.kr Similarly, arrest at the G2/M phase is another checkpoint that can be targeted. mdpi.comresearchgate.net The effect of this compound A on cell proliferation has been noted to be reversible upon its withdrawal. researchgate.netresearchgate.net

Advanced Research Methodologies and Techniques in Cerulomycin Studies

Analytical and Characterization Techniquesresearchgate.netresearchgate.net

The precise identification and characterization of Cerulomycin, a 2,2'-bipyridine (B1663995) natural product, rely on a suite of high-level analytical methods. researchgate.net These techniques are essential for isolating the compound from its natural source, typically actinomycetes, and for confirming its exact molecular structure. researchgate.netresearchgate.net

High Performance Flash Chromatography (HPFC)researchgate.netresearchgate.net

High Performance Flash Chromatography (HPFC) is a crucial technique for the rapid and efficient purification of organic compounds, such as this compound, from complex mixtures. medchemexpress.cnfrontiersin.org This method is an evolution of traditional column chromatography, utilizing smaller particle size media (typically 15-30 microns) and applied pressure to drive the solvent through the column, which results in faster separations and higher resolution compared to gravity-based methods. medchemexpress.cnnih.gov HPFC can be employed as the sole purification method or as a preliminary enrichment step before a final polishing by High-Performance Liquid Chromatography (HPLC). nih.govbiorxiv.org

In the study of this compound A (CaeA), HPFC was a key step in its isolation and purification from the novel actinomycete species Actinoalloteichus spitiensis. researchgate.netresearchgate.net This application underscores the utility of HPFC in obtaining pure samples of this compound necessary for subsequent structural analysis and biological assays. researchgate.net

Table 1: Comparison of Chromatography Techniques

| Feature | Standard Flash Chromatography | High Performance Flash Chromatography (HPFC) |

|---|---|---|

| Particle Size | 40-63 microns | 15-30 microns |

| Pressure | Low to Medium | Medium |

| Resolution | Standard | High |

| Key Advantage | Cost-effective for simple separations | Superior separation for complex mixtures, higher purity |

| Application in this compound Study | Not specified | Used for isolation and purification of this compound A researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules like this compound. rsc.orgresearchgate.netraybiotech.com This non-destructive technique exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. rsc.orgbiorxiv.org One-dimensional (1D) NMR experiments like ¹H (proton) and ¹³C (carbon-13) NMR provide foundational data on the types and numbers of protons and carbons, while two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure. researchgate.netbiorxiv.org

The structure of this compound A and its various analogs have been unambiguously confirmed through extensive spectroscopic analysis, in which NMR plays a central role. researchgate.net The chemical shifts observed in ¹H and ¹³C NMR spectra are highly characteristic and allow for precise assignment of each atom in the bipyridine framework and its substituents. researchgate.netrsc.org

Table 2: Representative NMR Data for a this compound-Related Bipyridine Analog (C₁₇H₁₂N₂O₂S) organicchemistrydata.org

| Atom Type | Chemical Shift (δ) in ppm |

|---|---|

| ¹H NMR (500 MHz, DMSO-d₆) | 11.48 (s, 1H), 8.72 (ddd, 1H), 8.49 (d, 1H), 8.07 (d, 1H), 8.04 (td, 1H), 7.57 – 7.48 (m, 6H), 7.30 (d, 1H) |

| ¹³C NMR (125 MHz, DMSO-d₆) | 191.7, 166.9, 157.1, 154.2, 152.4, 149.9, 138.1, 135.3, 129.9, 129.7, 128.6, 125.3, 121.2, 112.1, 108.5 |

Note: This data is for a related compound and serves to illustrate the type of information obtained from NMR analysis. organicchemistrydata.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS/MS)researchgate.net

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. organicchemistrydata.orgnih.gov This high precision is critical for distinguishing between compounds that may have the same nominal mass but different chemical formulas. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecule and analyzing the resulting product ions.

HRMS has been instrumental in the study of this compound and its biosynthetic pathway. For example, HPLC coupled with HR-MS (HPLC-HR-MS) was used to analyze intermediates in the caerulomycin assembly line. researchgate.net The molecular formula of this compound A is C₁₂H₁₁N₃O₂ with a molecular weight of 229.23 g/mol . researchgate.net HRMS analysis provides the exact mass of the molecular ion, confirming this formula with high confidence.

Table 3: High-Resolution Mass Spectrometry Data for this compound A and an Analog

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ (Da) | Observed Exact Mass [M+H]⁺ (Da) | Reference |

|---|---|---|---|---|

| This compound A | C₁₂H₁₁N₃O₂ | 229.0851 | Not specified in results | researchgate.net |

| Pyrismycin A (Analog) | C₁₃H₁₃N₃O₂S | 276.0807 | 276.0799 | researchgate.net |

Cellular and Molecular Biology Approachesresearchgate.netresearchgate.net

To understand the biological activity of this compound, particularly its immunosuppressive properties, researchers employ a range of cellular and molecular biology techniques. These methods allow for the investigation of the compound's effects on specific immune cell populations and their functions, such as cytokine production.

Flow Cytometry for Immunological Assaysresearchgate.netresearchgate.net

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. researchgate.netmdpi.com Cells are fluorescently labeled with antibodies specific to cell surface or intracellular proteins (markers) and passed through a laser beam. The resulting light scatter and fluorescence signals are detected, allowing for the identification, quantification, and characterization of distinct cell subsets. researchgate.netmdpi.com This method is invaluable for assessing changes in immune cell populations, their activation status, and their functional responses. frontiersin.org

ELISA for Cytokine Analysisresearchgate.netresearchgate.net

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based immunoassay for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For cytokine analysis, a "sandwich" ELISA is typically employed. nih.gov In this format, a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A second, detection antibody (also specific for the cytokine) is then added, followed by an enzyme-linked reagent and a substrate that produces a measurable signal, usually a color change. nih.gov The intensity of the signal is directly proportional to the amount of cytokine present in the sample.

The immunosuppressive action of this compound A (CaeA) has been mechanistically detailed using ELISA. researchgate.netresearchgate.net Research has shown that CaeA significantly suppresses the secretion of Interferon-gamma (IFN-γ), a key pro-inflammatory cytokine produced by T cells. researchgate.net This finding, obtained through ELISA, provides direct evidence for the mechanism by which this compound modulates the immune response at a molecular level. medchemexpress.cnresearchgate.net

Table 4: Summary of Cellular Assay Findings for this compound A (CaeA)

| Technique | Target Analyte/Cell | Key Research Finding | Reference |

|---|---|---|---|

| Flow Cytometry | T Cells | Significantly suppressed T cell activation. | researchgate.netresearchgate.net |

| ELISA | Interferon-gamma (IFN-γ) | Significantly suppressed IFN-γ secretion. | researchgate.netresearchgate.net |

Thymidine Incorporation Assays for Cell Proliferation

Structural Biology and Computational Studies

The three-dimensional structure of a molecule is intrinsically linked to its biological function. Structural biology and computational methods have been indispensable in determining the precise atomic arrangement of this compound and its analogues, as well as in predicting their interactions with biological targets.

X-ray single-crystal diffraction is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. ceitec.czcarleton.edu The method involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. fzu.czwikipedia.org This pattern provides information about the electron density distribution within the crystal, from which the positions of the atoms and the details of chemical bonds can be determined. carleton.edufzu.czuni-ulm.de

This technique has been fundamental in the structural elucidation of this compound and its derivatives. For example, the crystal structure of this compound itself has been determined, providing a foundational understanding of its molecular geometry. Furthermore, X-ray diffraction was used to determine the structure of newly discovered analogues, such as this compound H, which was isolated from a marine-derived actinomycete.

Determining the absolute configuration of chiral molecules is a critical aspect of natural product chemistry. Electronic Circular Dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, has emerged as a reliable method for this purpose. researchgate.netnih.gov The principle involves comparing the experimentally measured ECD spectrum of a compound with the theoretical spectrum calculated for different possible stereoisomers. nih.govresearchgate.net A close match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nih.gov

This approach has been successfully applied in the study of this compound analogues. For instance, the absolute configurations of new this compound analogues isolated from an endophytic fungus were established by comparing their experimental ECD spectra with those predicted by time-dependent density functional theory (TDDFT) calculations. researchgate.net This method is particularly valuable for complex and flexible molecules where other techniques may be less conclusive. researchgate.netnih.gov

In silico analysis, which encompasses a variety of computational methods, plays a crucial role in modern drug discovery and development. nih.govscientificarchives.com Molecular docking is a key component of this approach, used to predict the preferred binding orientation of a small molecule (ligand) to a protein target. chemrxiv.orgbiomedpharmajournal.org By simulating the interaction between a ligand and a protein, molecular docking can help to identify potential biological targets and guide the design of more potent and selective drug candidates. researchgate.net

In the context of this compound, molecular docking studies have been performed to investigate its interaction with its proposed biological target. These computational analyses provide valuable insights into the binding mode and the specific molecular interactions that are responsible for the compound's inhibitory activity. This information is instrumental for the rational design and development of new therapeutic agents based on the this compound scaffold.

Future Directions and Therapeutic Potential of Cerulomycin Research

Development of Cerulomycin-Based Immunosuppressive Therapies

This compound A (CaeA) has demonstrated potent immunosuppressive properties, making it a promising candidate for the development of novel therapies for autoimmune diseases and organ transplantation. researchgate.netnih.govresearchgate.net Its ability to modulate the immune response is multifaceted, targeting several key immune cell populations and signaling pathways.

One of the primary mechanisms of CaeA's immunosuppressive action is its ability to suppress T-cell activation and proliferation. researchgate.net Studies have shown that CaeA can inhibit the function of T-cells at the G1 phase of the cell cycle without inducing apoptosis. researchgate.net It effectively suppresses the differentiation of pro-inflammatory T-helper cells, including Th1, Th2, and Th17 cells, which are implicated in various autoimmune conditions. researchgate.netresearchgate.net For instance, CaeA has been shown to suppress the differentiation of Th2 cells, suggesting a therapeutic role in asthma by reducing inflammatory cytokines like IL-4, IL-5, and IL-13. researchgate.net In animal models of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE), CaeA regressed clinical symptoms by reducing the populations of Th1 and Th17 cells. researchgate.netresearchgate.net

Simultaneously, CaeA promotes the expansion of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance and preventing excessive immune responses. researchgate.netresearchgate.netmedchemexpress.com This dual action of inhibiting inflammatory T-cells while promoting regulatory ones is a highly desirable characteristic for an immunosuppressive agent. The mechanism for this involves enhancing TGF-β-Smad3 protein signaling while suppressing interferon-γ (IFN-γ)-induced STAT1 signaling. medchemexpress.com

Furthermore, research has identified that CaeA exerts its immunosuppressive effects by depleting cellular iron. researchgate.netresearchgate.net Rapidly proliferating cells, such as activated immune cells, have a high demand for iron. By acting as an iron chelator, CaeA causes cell cycle arrest by inhibiting the iron-dependent enzyme ribonucleotide reductase, which is essential for DNA synthesis. researchgate.net This effect is reversible, which is an attractive feature for a potential immunosuppressive drug. researchgate.netresearchgate.net

The potential applications of CaeA-based immunosuppressive therapies are significant. It has been shown to prolong the survival of skin allografts in animal transplantation models, indicating its utility in preventing organ rejection. researchgate.netresearchgate.netresearchgate.net The development of new immunosuppressants is critical to reduce the side effects and toxicities associated with current therapies, such as calcineurin inhibitors. nih.govmdpi.com

| Targeted Immune Cells/Pathways | Observed Effect of this compound A | Potential Therapeutic Application |

| Th1, Th17, CD8 T-cells | Suppression of differentiation and reduction in cell pools. researchgate.netresearchgate.net | Autoimmune diseases (e.g., Multiple Sclerosis). researchgate.netresearchgate.net |

| Th2 cells | Suppression of differentiation, leading to reduced IL-4, IL-5, IL-13. researchgate.net | Allergic diseases (e.g., Asthma). researchgate.net |

| Regulatory T-cells (Tregs) | Induction and expansion. researchgate.netresearchgate.netmedchemexpress.com | Autoimmunity, Transplant rejection. researchgate.netresearchgate.net |

| B-cells | Inhibition of function. researchgate.netresearchgate.net | Antibody-mediated rejection and diseases. |

| Iron Metabolism | Depletion of cellular iron, inhibition of ribonucleotide reductase. researchgate.netresearchgate.net | Broad immunosuppression targeting proliferating cells. researchgate.net |

| Signaling Pathways | Enhances TGF-β-Smad3, Suppresses IFN-γ-STAT1. medchemexpress.com | Modulation of T-cell differentiation and function. |

Exploration of this compound and Analogues as Antitumor Leads

Beyond its immunomodulatory effects, this compound A (CaeA) has emerged as a potential multi-targeting anticancer agent. nih.govnih.gov Its unique mode of action and efficacy in preclinical models make it and its analogues attractive leads for oncological drug development.

Research has revealed that CaeA functions as a dual-targeting agent, simultaneously interacting with both tubulin and DNA topoisomerase I (Topo-1). nih.govnih.gov Unlike many microtubule-targeting drugs that inhibit polymerization, CaeA promotes the polymerization of tubulin and stabilizes the formed microtubules. nih.govnih.gov At the same time, it inhibits the activity of Topo-1, an enzyme crucial for DNA replication and repair. nih.govnih.gov This dual mechanism allows CaeA to disrupt cell proliferation through two distinct and critical pathways.

In vitro studies have demonstrated that CaeA inhibits the growth of a broad range of cancer cell lines, including those from lung, liver, colon, and melanoma cancers, with IC50 values in the low micromolar range. nih.gov Notably, CaeA exhibits low cytotoxicity to normal cells and has shown efficacy against cancer cells that have developed resistance to other microtubule-targeting agents like paclitaxel (B517696). nih.govnih.gov In fact, CaeA can act synergistically with paclitaxel to reduce cancer cell colony formation. nih.gov In vivo experiments in mouse models have confirmed that CaeA can significantly reduce tumor size and weight without noticeable side effects. nih.govnih.gov

The development of this compound analogues is a key strategy to enhance its antitumor properties. nih.gov Structural modification and optimization of the 2,2'-bipyridine (B1663995) core could lead to a new class of anticancer compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov The design of analogues focuses on improving activity against various tumor types, including those resistant to current chemotherapies. rhhz.netmdpi.comscirp.org

| Target | Mechanism of Action | Impact on Cancer Cells |

| Tubulin | Promotes polymerization and stabilizes microtubules. nih.govnih.gov | Inhibits mitotic spindle assembly and cell division. nih.gov |

| DNA Topoisomerase I (Topo-1) | Inhibits enzyme activity. nih.govnih.gov | Prevents DNA replication and repair, leading to cell death. nih.gov |

Synthetic Biology Applications for the Development of Related Molecules

Synthetic biology offers powerful tools to harness and expand upon the therapeutic potential of this compound. nih.govbio.org This interdisciplinary field combines engineering principles with biology to design and construct new biological parts, devices, and systems. bio.orgnih.gov For this compound, synthetic biology applications are focused on understanding its complex biosynthesis and engineering novel derivatives. dntb.gov.uanih.gov

The biosynthetic pathway of this compound involves a complex hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. dntb.gov.uanih.govbiorxiv.org Researchers have been working to reconstitute the enzymatic activities of this pathway in vitro to understand how the characteristic 2,2'-bipyridine core is formed. nih.govresearchgate.net These studies have revealed a noncanonical, flavin-dependent process for assembling the bipyridine structure. nih.govbiorxiv.org

This deep understanding of the biosynthetic machinery is crucial for several reasons:

Increased Production: By identifying and overcoming bottlenecks in the natural production pathway, microbial strains can be engineered to produce this compound A at higher titers. dntb.gov.ua

Generation of Analogues: The modular nature of NRPS/PKS systems allows for "assembly line chemistry." dntb.gov.ua By modifying or swapping genetic modules within the biosynthetic gene cluster, it is possible to create novel this compound derivatives with altered structures and potentially improved or new biological activities. dntb.gov.uanih.gov This approach can generate libraries of new molecules that would be difficult to create through traditional chemical synthesis. nih.gov

Pathway Engineering: The elucidation of the caerulomycin and collismycin biosynthetic pathways has shown how enzymatic competition and cooperation can branch the pathway to produce different 2,2'-bipyridine molecules. dntb.gov.ua This knowledge can be exploited to selectively produce desired compounds or to create entirely new molecular scaffolds for drug discovery. nih.gov

Synthetic biology facilitates the development of robust microbial "chassis" organisms for the efficient production of these complex pharmaceuticals. nih.govnih.gov These engineered systems are essential for moving from laboratory-scale discovery to industrial-scale manufacturing, which is critical for the development of any new therapeutic agent. nih.govhudsonlabautomation.comresearchgate.net

Broader Therapeutic Applications and Mechanistic Insights

The research into this compound has uncovered a range of biological activities and mechanisms that suggest its therapeutic potential may extend beyond immunosuppression and cancer. nih.govnih.gov Its foundational properties as an antibiotic and antifungal agent, while known for some time, continue to be relevant, especially in an era of growing antimicrobial resistance. researchgate.netmedchemexpress.comgoogle.com

A key mechanistic insight that underpins much of this compound's bioactivity is its function as an iron chelator. researchgate.net Iron is a critical cofactor for numerous cellular processes, and its availability is a key battleground in host-pathogen interactions and a limiting factor for the proliferation of cancer cells. The ability of this compound to sequester iron contributes directly to its immunosuppressive effects by stalling the cell cycle in rapidly dividing lymphocytes and its potential anticancer activity. researchgate.net This mechanism of action, targeting a fundamental cellular requirement, suggests that this compound could have a broad spectrum of activity.

Furthermore, this compound's influence on major signaling pathways, such as the inhibition of STAT1 phosphorylation, has wide-ranging implications. medchemexpress.com The STAT1 pathway is central to the inflammatory response, and its modulation by this compound is a key part of its immunosuppressive and anti-inflammatory character. researchgate.net The compound's ability to induce apoptosis and inhibit colony formation in cancer cells highlights its potential to overcome drug resistance. nih.gov

The exploration of this compound is a prime example of how a single natural product can yield a wealth of therapeutic leads. The ongoing investigation into its diverse mechanisms of action will likely continue to uncover new and unexpected therapeutic opportunities, from treating inflammatory disorders to providing new scaffolds for drug development. nih.govnih.gov

Q & A

Q. What are the primary structural and functional characteristics of Cerulomycin that make it a candidate for antimicrobial research?

this compound’s bioactivity is attributed to its macrocyclic lactone structure, which disrupts bacterial cell wall synthesis. Researchers should validate its structural properties using nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Comparative studies with structurally similar antibiotics (e.g., erythromycin) can clarify its unique binding affinities to ribosomal subunits, as demonstrated in crystallography assays .

Q. What experimental models are suitable for preliminary screening of this compound’s efficacy?

Use in vitro minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacterial strains, followed by time-kill kinetics to assess bactericidal vs. bacteriostatic effects. For in vivo validation, murine infection models (e.g., sepsis or pneumonia) are recommended. Ensure strain-specific pathogenicity profiles align with the research hypothesis .

Q. How can researchers address discrepancies in this compound’s reported spectrum of activity across studies?

Contradictions may arise from variations in assay conditions (e.g., pH, inoculum size) or bacterial resistance mechanisms. Conduct meta-analyses of existing data, stratifying results by experimental parameters. Use statistical tools like Cohen’s d to quantify effect size differences and identify confounding variables .

Advanced Research Questions

Q. What methodologies are effective for elucidating this compound’s mechanism of action at the molecular level?

Employ transcriptomic profiling (RNA-seq) to identify gene expression changes in treated bacterial cultures. Pair this with proteomic analysis (LC-MS/MS) to detect post-translational modifications in target proteins. CRISPR-Cas9 knockout libraries can validate putative targets by assessing resistance development .

Q. How can resistance to this compound be systematically studied and mitigated?

Induce resistance in vitro via serial passaging under sub-inhibitory concentrations. Whole-genome sequencing of resistant strains can pinpoint mutations (e.g., in ribosomal proteins or efflux pumps). To overcome resistance, synthesize analogs with modified side chains to evade efflux mechanisms, as seen in macrolide derivative studies .

Q. What strategies optimize the pharmacokinetic profile of this compound in preclinical development?

Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption, distribution, and clearance. Modify lipophilicity via esterification or glycosylation to enhance tissue penetration. Validate using microdialysis in target organs (e.g., lungs for pneumonia models) .

Q. How should researchers design studies to investigate this compound’s immunomodulatory effects alongside its antimicrobial activity?

Integrate cytokine profiling (e.g., IL-6, TNF-α) in infection models to assess immune response modulation. Flow cytometry can quantify macrophage phagocytosis rates post-treatment. Control for off-target effects using knockout mouse models (e.g., MyD88⁻/⁻) to isolate Toll-like receptor pathways .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data in heterogeneous bacterial populations?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. For polymicrobial infections, use mixed-effects models to account for interspecies interactions. Bootstrap resampling ensures robustness in small-sample studies .

Q. How can high-throughput screening (HTS) be leveraged to identify this compound synergists or antagonists?

Implement checkerboard assays in 96-well plates with fractional inhibitory concentration indices (FICIs). Automated imaging systems (e.g., CellProfiler) can quantify biofilm disruption when combined with quorum-sensing inhibitors. Machine learning algorithms (e.g., random forests) prioritize compound combinations for validation .

Q. What protocols ensure reproducibility in this compound research across laboratories?

Adopt standardized guidelines for MIC determination (CLSI/EUCAST). Share raw datasets (e.g., growth curves, sequencing reads) via repositories like Zenodo. Cross-validate findings using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. computational docking) .

Literature and Data Synthesis

Q. How should researchers conduct systematic reviews of this compound’s efficacy and toxicity profiles?

Follow PRISMA guidelines to screen studies across PubMed, Embase, and Web of Science. Use Covidence for risk-of-bias assessment (e.g., ROB-2 for RCTs). Meta-regression can address heterogeneity in toxicity endpoints (e.g., hepatotoxicity vs. nephrotoxicity incidences) .

Q. What criteria distinguish high-quality this compound studies from those with methodological flaws?

Prioritize studies that report full experimental protocols (e.g., solvent used for solubility testing), include positive/negative controls, and validate findings in multiple models. Avoid studies with undefined compound purity or insufficient statistical power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.